
Methyl N-tert-butyl-N-(methoxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-tert-butyl-N-(methoxymethyl)carbamate, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water and organic solvents. Carbaryl is commonly used in agriculture, forestry, and public health to control pests such as insects, mites, and ticks.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is necessary for proper nerve function. Inhibition of AChE leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately death of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals. It can cause a range of physiological and biochemical effects including changes in enzyme activity, oxidative stress, and DNA damage. In humans, exposure to Methyl N-tert-butyl-N-(methoxymethyl)carbamate can cause symptoms such as headaches, nausea, and respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide and pesticide, making it readily available for use in lab experiments. It is relatively inexpensive and has a broad spectrum of activity against a range of pests. However, Methyl N-tert-butyl-N-(methoxymethyl)carbamate can be toxic to non-target organisms, which can limit its use in certain experiments. Additionally, Methyl N-tert-butyl-N-(methoxymethyl)carbamate has a relatively short half-life in the environment, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several areas of future research that could be explored with Methyl N-tert-butyl-N-(methoxymethyl)carbamate. One area is the development of alternative insecticides that are less toxic to non-target organisms. Another area is the study of the long-term effects of Methyl N-tert-butyl-N-(methoxymethyl)carbamate exposure on human health and the environment. Additionally, research could be conducted on the effects of Methyl N-tert-butyl-N-(methoxymethyl)carbamate on the microbiome and the potential for Methyl N-tert-butyl-N-(methoxymethyl)carbamate to contribute to antibiotic resistance.
Conclusion:
Carbaryl is a widely used insecticide and pesticide that has been extensively studied for its effects on the environment, human health, and wildlife. While Methyl N-tert-butyl-N-(methoxymethyl)carbamate has many advantages for use in lab experiments, its toxic effects on non-target organisms can limit its use in certain experiments. Future research could explore alternative insecticides, long-term effects of Methyl N-tert-butyl-N-(methoxymethyl)carbamate exposure, and the effects of Methyl N-tert-butyl-N-(methoxymethyl)carbamate on the microbiome.
Métodos De Síntesis
Carbaryl is synthesized by reacting methyl isocyanate with N-tert-butyl-N'-methoxyethylamine. The reaction is carried out in the presence of a catalyst such as zinc chloride or aluminum chloride. The product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to study the effects of pesticides on the environment, human health, and wildlife. Carbaryl has also been used in studies on insect physiology and behavior.
Propiedades
Número CAS |
132547-45-6 |
|---|---|
Nombre del producto |
Methyl N-tert-butyl-N-(methoxymethyl)carbamate |
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
methyl N-tert-butyl-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)9(6-11-4)7(10)12-5/h6H2,1-5H3 |
Clave InChI |
NPBUYZLWXLJMNJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(COC)C(=O)OC |
SMILES canónico |
CC(C)(C)N(COC)C(=O)OC |
Sinónimos |
Carbamic acid, (1,1-dimethylethyl)(methoxymethyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




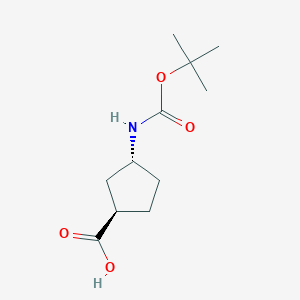
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
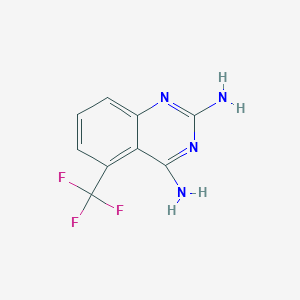
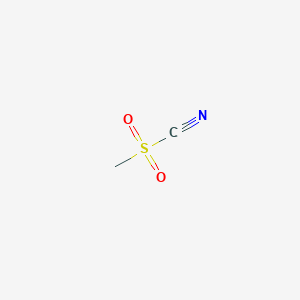

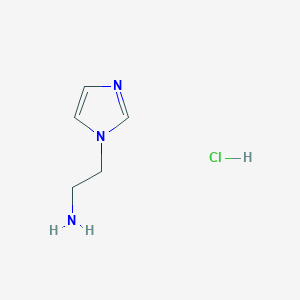

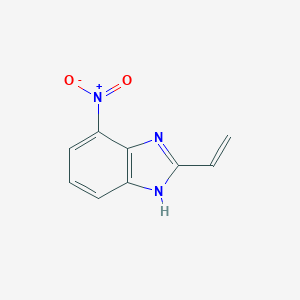
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
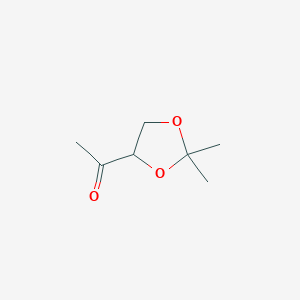
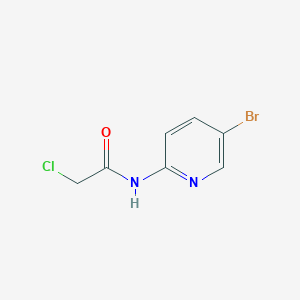
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)